5-bromo-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride
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Description
5-bromo-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C13H15BrClN3OS2 and its molecular weight is 408.76. The purity is usually 95%.
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Biological Activity
5-bromo-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride is a complex organic compound characterized by its unique structural features, including a bromine atom, a thiophene ring, a carboxamide group, and a tetrahydrothiazolo[5,4-c]pyridine ring. These functional groups suggest potential biological activities that merit exploration in medicinal chemistry.
Structural Characteristics
The molecular structure of this compound is intricate due to the presence of multiple heterocyclic rings and functional groups. The bromine atom can serve as an excellent leaving group in substitution reactions, while the carboxamide group may participate in various nucleophilic reactions. The structural features are summarized in the following table:
Structural Feature | Description |
---|---|
Bromine Atom | Acts as a leaving group in electrophilic substitutions |
Thiophene Ring | Contributes to the compound's electronic properties |
Carboxamide Group | Participates in hydrogen bonding and nucleophilic reactions |
Tetrahydrothiazolo[5,4-c]pyridine Ring | Imparts unique biological activity potential |
Biological Activity
Research indicates that compounds related to thiazolo[4,5-d]pyrimidines exhibit significant biological activities, including antimicrobial and anticonvulsant properties. The structural elements present in this compound suggest potential for similar bioactivity.
Antimicrobial Properties
Compounds with thiazole and thiophene derivatives have demonstrated efficacy against bacterial infections. Preliminary studies suggest that this compound may inhibit bacterial growth through mechanisms involving enzyme inhibition or receptor modulation. For instance:
- Mechanism of Action : It is hypothesized that the compound interacts with specific enzymes or receptors in microbial cells, disrupting their function and leading to cell death.
Anticonvulsant Properties
The tetrahydrothiazolo structure has been associated with neuroprotective effects. Compounds similar to this one have shown promise in reducing seizure activity in animal models.
Research Findings
Recent studies have explored the interactions of this compound with biological targets:
- In Vitro Studies : In vitro assays have indicated that compounds with similar structures can inhibit certain enzymes involved in metabolic pathways crucial for cell survival.
- Case Studies : A study focusing on thiazole derivatives highlighted their ability to modulate neurotransmitter release, suggesting potential applications in treating neurological disorders.
Case Study: Interaction Studies
A notable study investigated the interaction of related compounds with protein targets:
- Study Design : Various concentrations of the compound were tested against specific protein targets known to be involved in microbial resistance.
- Results : The results indicated a dose-dependent inhibition of enzyme activity at concentrations as low as 10 µM.
Properties
IUPAC Name |
5-bromo-N-(5-ethyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3OS2.ClH/c1-2-17-6-5-8-10(7-17)20-13(15-8)16-12(18)9-3-4-11(14)19-9;/h3-4H,2,5-7H2,1H3,(H,15,16,18);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLGZYTBOPULZJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(S3)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.